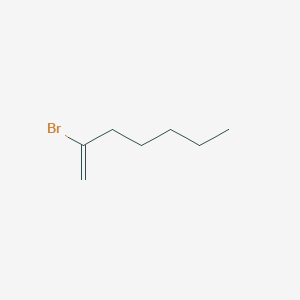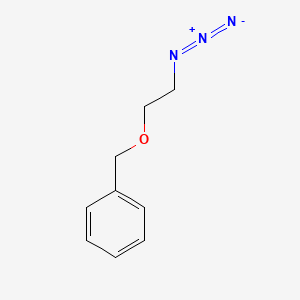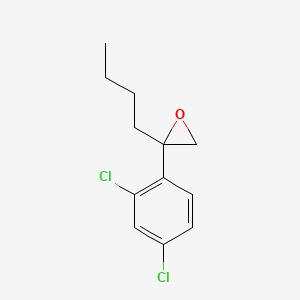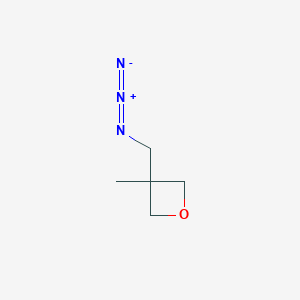
3-アジドメチル-3-メチルオキセタン
概要
説明
3-Azidomethyl-3-methyloxetane (3AMMO) is an organic compound with a unique chemical structure that has been studied extensively in recent years. It is a colorless, volatile liquid with a sweet odor and a boiling point of 33.6 °C. 3AMMO is mainly used in organic synthesis and has been found to have a wide range of applications in the fields of biochemistry, medicine, and materials science. It has been used to synthesize a variety of compounds, including polymers, pharmaceuticals, and dyes. In addition, 3AMMO has been found to have potential applications in the fields of drug delivery and gene therapy.
科学的研究の応用
カチオン重合
3-アジドメチル-3-メチルオキセタンは、カチオン重合に使用されます。 フッ化ホウ素エーテル錯体-エチレングリコール開始系存在下での3-アジドメチル-3-メチルオキセタンのオリゴマー化の速度論は、ゲル浸透クロマトグラフィーと赤外分光法によって研究されています 。このプロセスは、さまざまな種類のポリマーの製造において重要です。
アジドメチル置換オキセタンの合成
3-アジドメチル-3-メチルオキセタンは、ペンタエリスリトールおよびメトリオールを臭化水素酸、酢酸、硫酸の混合物で臭素化し、次いで相間移動触媒TBABの存在下で環化することにより得られ、オキセタン環が形成され、臭化物置換基がアジドイオンで置換されます 。このプロセスは、アジドメチル置換オキセタンの合成において基本的なものです。
共重合
3-アジドメチル-3-メチルオキセタンは、共重合反応に使用されます。 3,3-ビス-(アジドメチル)オキセタンと3-アジドメチル-3-メチルオキセタンの共重合反応は、トリイソブチルアルミニウムと水から調製された触媒系存在下で行われました 。このプロセスは、共重合体の製造において重要です。
変形降伏強度特性の研究
結晶相の含有量に依存する共重合体の変形降伏強度特性の研究によると、3-アジドメチル-3-メチルオキセタンユニットによる共重合体の飽和は、より大きな変形とより低い降伏強度を引き起こしました 。 これは、このタイプのポリマーの特徴であり、以前の研究の結果と一致しています .
非晶質-結晶質およびドメイン構造の決定
小角および広角X線回折分析法を使用して、合成された共重合体の非晶質-結晶質およびドメイン構造を決定しました 。これは、これらの材料の特性と潜在的な用途を理解する上で重要です。
コンフォメーションおよび緩和遷移の研究
これらの統計的共重合体におけるコンフォメーションおよび緩和遷移に関するデータも提示されました 。この情報は、さまざまな条件下でのこれらの材料の挙動を予測する上で重要です。
作用機序
Target of Action
3-Azidomethyl-3-methyloxetane is primarily used in the synthesis of energetic polymers . These polymers are used as binders in high-performance propellant and explosive formulations . The primary targets of 3-Azidomethyl-3-methyloxetane are therefore the components of these formulations, where it contributes to the overall energy and stability of the product.
Mode of Action
The compound interacts with its targets through a process of polymerization . This involves the formation of an oxetane ring and the replacement of bromide substituents with azide ions . The polymerization of 3-Azidomethyl-3-methyloxetane is performed in the presence of a catalytic system prepared from triisobutylaluminum and water . This process results in the formation of copolymers with significant flexibility and strong intra- and intermolecular interactions .
Biochemical Pathways
The key biochemical pathway involved in the action of 3-Azidomethyl-3-methyloxetane is the cationic polymerization of oxetanes . This process is facilitated by the presence of boron trifluoride and its etherates . The polymerization of oxetanes proceeds according to a cationic mechanism . The preparation of polymeric oxetanes with azidomethyl groups can be accomplished by nucleophilic substitution of chlorine atoms in the appropriate chlorinated derivatives with azide groups .
Result of Action
The result of the action of 3-Azidomethyl-3-methyloxetane is the formation of energetic polymers with good thermochemical, thermomechanical, and yield strength properties . These polymers have an amorphous-crystalline structure . The presence of ether linkers in the polymer chain allows for significant flexibility of these macromolecules, while the polarity of oxygen atoms in the ether groups enables strong intra- and intermolecular interactions .
Action Environment
The action of 3-Azidomethyl-3-methyloxetane is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For instance, performing the polymerization process at low temperatures promotes the formation of high molecular mass products . The presence of a suitable catalyst, such as boron trifluoride, is also crucial for the polymerization process .
将来の方向性
The application of azidomethyl derivatives of oxetane for the synthesis of copolymers is a promising direction in the chemistry of energetic polymers . The most studied examples among such materials are the copolymers of 3,3-bis (azidomethyl)oxetane (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), which are characterized by a useful combination of good thermochemical, thermomechanical, and yield strength properties .
生化学分析
Biochemical Properties
3-Azidomethyl-3-methyloxetane plays a crucial role in various biochemical reactions, particularly in the synthesis of energetic polymers. It interacts with enzymes such as glycidyl azide polymerase, which facilitates the incorporation of azidomethyl groups into polymer chains . This interaction is essential for the formation of high-performance energetic materials. Additionally, 3-Azidomethyl-3-methyloxetane can form covalent bonds with proteins and other biomolecules, leading to the formation of stable complexes that enhance the stability and performance of the resulting polymers .
Cellular Effects
The effects of 3-Azidomethyl-3-methyloxetane on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . In some cases, 3-Azidomethyl-3-methyloxetane has been shown to induce oxidative stress, which can affect cell viability and proliferation .
Molecular Mechanism
At the molecular level, 3-Azidomethyl-3-methyloxetane exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, the compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency . Additionally, 3-Azidomethyl-3-methyloxetane can activate signaling pathways by interacting with cell surface receptors, triggering downstream effects that influence gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Azidomethyl-3-methyloxetane over time are critical factors in its application in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Exposure to extreme temperatures or reactive chemicals can accelerate its degradation, leading to the formation of byproducts that may affect its biochemical properties . Long-term studies have indicated that 3-Azidomethyl-3-methyloxetane can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Azidomethyl-3-methyloxetane vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, with specific dosages required to achieve desired outcomes without causing adverse effects . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of 3-Azidomethyl-3-methyloxetane.
Metabolic Pathways
3-Azidomethyl-3-methyloxetane is involved in several metabolic pathways, primarily those related to the synthesis and degradation of energetic polymers . The compound interacts with enzymes such as glycidyl azide polymerase and other cofactors that facilitate its incorporation into polymer chains . Additionally, 3-Azidomethyl-3-methyloxetane can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in energy production and utilization.
特性
IUPAC Name |
3-(azidomethyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(2-7-8-6)3-9-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLDLRUWOGLKIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104493-28-9 | |
| Record name | Oxetane, 3-(azidomethyl)-3-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104493-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20456823 | |
| Record name | 3-azidomethyl-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90683-29-7 | |
| Record name | 3-azidomethyl-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of AMMO?
A1: The molecular formula of AMMO is C5H9N3O, and its molecular weight is 127.15 g/mol.
Q2: How is AMMO synthesized?
A2: AMMO can be synthesized through various routes, including: * Cationic ring-opening polymerization of 3-bromomethyl-3-methyloxetane (BrMMO) followed by azidation. []* Reaction of 3-methoxytosyl-3-methyl oxetane (MTMO) with sodium azide. []
Q3: What spectroscopic techniques are used to characterize AMMO and its polymers?
A3: Researchers commonly employ the following spectroscopic methods: * FTIR to identify functional groups and monitor reactions. [, , , ]* NMR (~1H NMR and ~13C NMR) to determine the structure, composition, and micro-sequential structure of AMMO-based polymers. [, , , ]
Q4: What is the glass transition temperature (Tg) of PAMMO?
A4: The glass transition temperature (Tg) of poly(3-azidomethyl-3-methyloxetane) (PAMMO) is reported as 40.3 ℃. []
Q5: Is PAMMO compatible with other energetic polymers?
A5: Yes, PAMMO exhibits compatibility with other energetic polymers. Studies demonstrate its successful copolymerization with:* 3,3-Bis(azidomethyl)oxetane (BAMO) to form random and triblock copolymers with varying ratios. [, , , , , ]* Glycidyl azide (GA) to create novel azide binders with improved mechanical properties. []* Tetrahydrofuran (THF) to synthesize triblock copolymers with enhanced thermal stability. [, ]
Q6: How does the molecular structure of AMMO-based copolymers influence their properties?
A6: The type and ratio of monomers significantly impact the copolymer's properties. For example:* BAMO/AMMO copolymers display varying degrees of crystallinity and domain structures depending on the monomer ratio, affecting their mechanical properties. [] * BAMO-AMMO (AB)n block copolymers demonstrate elastomeric behavior, making them suitable for propellant binders. []
Q7: Why is AMMO considered a promising material for propellant applications?
A7: AMMO and its copolymers possess desirable characteristics for propellants: * High energy content due to the presence of azide groups. [, , , , ]* Good thermal stability at varying temperatures, crucial for propellant safety and performance. [, , ]* Tailorable mechanical properties by adjusting the copolymer composition and structure. [, , , ]
Q8: How does the addition of AMMO affect the performance of composite propellants?
A8: Studies show that incorporating AMMO-based polymers, particularly PAMMO and BAMO-AMMO copolymers, into propellant formulations can:* Enhance the theoretical specific impulse (ISP) compared to traditional binders like HTPB. [, , ]* Improve mechanical properties, such as tensile strength and elongation, contributing to better propellant processibility and performance. [, ]* Increase the density and heat of detonation compared to HTPB and GAP-based propellants. []
Q9: What are the challenges and future directions in AMMO-based propellant research?
A9: Further research on AMMO-based propellants should address:* Optimizing synthesis methods for better control over molecular weight, functionality, and purity. [, ]* Thoroughly investigating the long-term stability and aging behavior of AMMO-based propellants. [, ]* Exploring the environmental impact and developing sustainable waste management strategies for these energetic materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

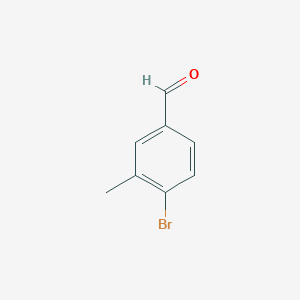

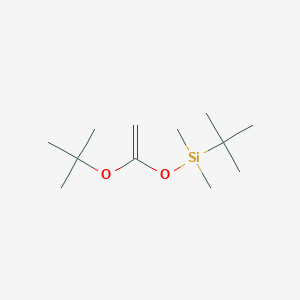
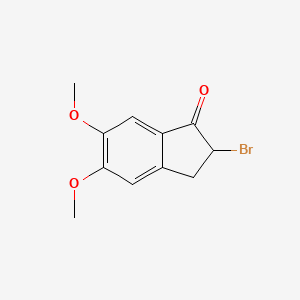


![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)


